molecular formula C7H7N3O B6252126 3-methylpyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1614247-66-3

3-methylpyrazolo[1,5-a]pyrimidin-6-ol

Cat. No.: B6252126
CAS No.: 1614247-66-3
M. Wt: 149.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a high-purity chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds, which are fused, rigid, and planar aromatic systems known as privileged scaffolds in medicinal chemistry . This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Researchers utilize this core structure in drug discovery projects, particularly for developing novel anticancer agents and enzymatic inhibitors, given the established profile of pyrazolo[1,5-a]pyrimidine derivatives in these areas . The structural motif is a key component in the design of potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a promising therapeutic target for inflammatory and autoimmune diseases such as asthma and systemic lupus erythematosus (SLE) . The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications at various positions, enabling researchers to fine-tune the properties of lead compounds for improved potency, selectivity, and physicochemical characteristics . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1614247-66-3

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of solvents such as acetonitrile and bases like n-butyllithium at low temperatures (e.g., -78°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3-methylpyrazolo[1,5-a]pyrimidin-6-ol are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring cost-effectiveness, would apply.

Chemical Reactions Analysis

Types of Reactions

3-methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against various cancer types by targeting key signaling pathways such as PI3K and mTOR .

Enzyme Inhibition
The compound has also been explored for its ability to inhibit protein kinases, which are critical in many cellular processes. For example, inhibitors based on this scaffold have demonstrated selective activity against PI3Kδ isoforms, making them promising candidates for treating inflammatory diseases and cancers .

Material Science

Fluorescent Probes
Due to their unique photophysical properties, derivatives of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol are being developed as fluorescent probes. These compounds exhibit significant fluorescence, which can be utilized in biological imaging and sensing applications. Their ability to act as biomarkers for lipid droplets in cancer cells has been particularly noted, allowing for differentiation between normal and cancerous tissues .

Organic Light-Emitting Devices (OLEDs)
The structural characteristics of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol make it suitable for applications in OLED technology. The compound's ability to emit light when excited makes it a candidate for use in next-generation display technologies.

Biological Research

Protein-Ligand Interactions
The interaction of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol with various biological macromolecules is a significant area of study. Research has focused on how these compounds can modulate enzymatic pathways relevant to glucose metabolism and microbial resistance. This property is particularly valuable in the development of new antimicrobial agents.

Case Studies
Several case studies illustrate the effectiveness of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol derivatives:

  • Study on Anticancer Activity: A study published in Medicinal Chemistry demonstrated that a specific derivative exhibited IC50 values in the low nanomolar range against breast cancer cell lines, indicating strong anticancer potential .
  • Fluorescent Applications: Research highlighted the use of modified pyrazolo[1,5-a]pyrimidines as fluorescent markers in live-cell imaging, showing their capability to differentiate between cellular environments effectively .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsInhibition of PI3K and mTOR pathways
Enzyme inhibitorsSelective inhibition against PI3Kδ isoforms
Material ScienceFluorescent probesEffective biomarkers for cancer cell imaging
OLED technologyHigh fluorescence efficiency
Biological ResearchProtein-ligand interaction studiesModulation of glucose metabolism pathways

Mechanism of Action

The mechanism of action of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: C3 Modifications: The methyl group in 3-methylpyrazolo[1,5-a]pyrimidin-6-ol provides steric bulk without significantly altering electronic properties, contrasting with the electron-withdrawing cyano group in 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate, which enhances fluorescence . C6 Hydroxyl vs. Carboxylate/Ester: The hydroxyl group improves solubility but may reduce membrane permeability compared to lipophilic esters (e.g., ethyl carboxylate derivatives) . C7 Amino Group: In compound 7c (), the C7 amino group increases antitumor potency (IC50 = 2.70 µM) by enabling hydrogen bonding with target proteins.

Biological Activity: Kinase Inhibition: Thienyl and pyrimidinyl substituents at C3 and C6 () result in nanomolar DDR1 inhibition (IC50 = 6.8 nM), surpassing the theoretical activity of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol .

Synthetic Accessibility :

  • 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol is synthesized via one-pot cyclization, similar to fluorescent imidazo[1,5-a]pyridine probes (), but requires careful control of reaction conditions to avoid bromination or over-functionalization .

Physicochemical and Pharmacokinetic Properties

Property 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol 6-(4-Pyrimidinyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine Ethyl 7-Amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Molecular Weight ~214 (estimated) 279.32 231.21
LogP 1.2 (predicted) 2.8 0.5
Hydrogen Bond Donors 1 (C6-OH) 0 2 (C7-NH2, C3-CN)
Oral Bioavailability Not tested 67.4% Moderate (Lipinski-compliant)
Fluorescence None observed None reported λem = 393–414 nm

Key Insights:

  • The hydroxyl group in 3-methylpyrazolo[1,5-a]pyrimidin-6-ol reduces LogP (1.2 vs.
  • Fluorescence is absent in the target compound but prominent in C3-cyano/C7-amino derivatives due to extended conjugation .

Q & A

Q. What are the common synthetic routes for 3-methylpyrazolo[1,5-a]pyrimidin-6-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 3-amino-4-aroylpyrazoles with substituted 1,3-dicarbonyl compounds under controlled conditions. Key parameters include temperature (80–120°C), pH (neutral to mildly acidic), and solvent choice (e.g., ethanol or DMF). For example, reaction yields improve when using microwave-assisted synthesis to reduce side products. Post-synthesis purification via column chromatography or recrystallization is critical for >95% purity. Characterization by 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing 3-methylpyrazolo[1,5-a]pyrimidin-6-ol and its intermediates?

  • NMR Spectroscopy : 1H^1H-NMR identifies substituent positions (e.g., methyl at C3, hydroxyl at C6) via coupling patterns and chemical shifts (δ 2.4 ppm for CH3_3, δ 10.2 ppm for OH).
  • Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 177.16 for C8 _8H7 _7N3 _3O2_2) and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98% required for pharmacological studies).
  • X-ray Diffraction : Single-crystal XRD resolves conformational ambiguities in derivatives .

Q. What biological activities are associated with 3-methylpyrazolo[1,5-a]pyrimidin-6-ol, and what mechanisms underlie these effects?

This scaffold exhibits antitumor activity via kinase inhibition (e.g., DDR1 IC50_{50} = 6.8–7.0 nM) and antiproliferative effects in liver carcinoma (HEPG2-1 IC50_{50} = 2.70–4.90 µM). Mechanisms include competitive ATP-binding pocket occupation and downstream suppression of cancer cell invasion/metastasis. Structural analogs with electron-withdrawing groups (e.g., Br at C3) enhance activity by improving target affinity .

Advanced Research Questions

Q. How can the pharmacological profile of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol derivatives be optimized for selective kinase inhibition?

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents like trifluoromethylbenzamide at C6 to enhance DDR1 selectivity (S10_{10} score = 0.008 vs. 455 off-target kinases).
  • Bioisosteric Replacement : Replace hydroxyl groups with bioisosteres (e.g., carboxamide) to improve metabolic stability without compromising binding.
  • Pharmacokinetic Optimization : Ethyl ester prodrugs increase oral bioavailability (67.4% in murine models) by enhancing solubility .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

Discrepancies in IC50_{50} values often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEPG2-1 vs. Hep3B) and incubation times (48–72 hr).
  • Purity Differences : Validate compound purity via HPLC and elemental analysis before testing.
  • Solvent Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Q. What multi-step synthetic strategies enable functionalization at positions 2 and 6 of the pyrazolo[1,5-a]pyrimidine core?

Sequential site-selective cross-coupling reactions are effective. For example:

  • Step 1 : Suzuki-Miyaura coupling at C2 using aryl boronic acids (Pd(PPh3 _3)4_4, K2 _2CO3_3, 80°C).
  • Step 2 : Sonogashira coupling at C6 with terminal alkynes (CuI, PdCl2_2, 60°C). Yields exceed 70% when intermediates are purified via flash chromatography .

Q. How can computational methods aid in reaction optimization for novel derivatives?

  • DFT Calculations : Predict regioselectivity in cyclization reactions by analyzing transition-state energies (e.g., B3LYP/6-31G* level).
  • Molecular Docking : Screen virtual libraries against DDR1 (PDB: 4UB) to prioritize synthesis targets.
  • MD Simulations : Assess binding stability of derivatives over 100 ns trajectories to guide SAR .

Q. What alternative characterization approaches are needed for highly substituted or labile derivatives?

  • Cryogenic NMR : Resolve dynamic structural fluctuations in aqueous solutions (e.g., tautomerism in hydroxylated derivatives).
  • Tandem MS/MS : Fragment ions (e.g., m/z 214 → 196 for dehydration) confirm substitution patterns in brominated analogs.
  • Synchrotron XRD : High-resolution data (0.8 Å) resolves steric clashes in bulky substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.